molecular formula C11H14F3NO2 B2867654 1,1,1-Trifluoro-3-((4-methoxybenzyl)amino)propan-2-ol CAS No. 1456421-08-1

1,1,1-Trifluoro-3-((4-methoxybenzyl)amino)propan-2-ol

Cat. No. B2867654
Key on ui cas rn: 1456421-08-1
M. Wt: 249.233
InChI Key: RNAZGBBVCWWZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09273058B2

Procedure details

To a solution of 2-(trifluoromethyl)oxirane (2.00 g, 17.8 mmol) in isopropanol (20 mL) in a pressure tube was added (4-methoxyphenyl)methanamine (7.35 g, 53.5 mmol). The reaction vessel was capped and heated at 80° C. for 3 h. The reaction mixture was concentrated and purified by silica gel chromatography (80 g REDISEP® column, eluting with a gradient from 0-60% EtOAc in hexanes). The required fractions were concentrated to obtain Intermediate A125A (3.1 g, 70.6% yield) as a white solid. MS(ES) m/z=287 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ 7.29-7.17 (m, 2H), 6.87 (d, J=8.5 Hz, 2H), 6.25 (br. s., 1H), 4.04 (td, J=7.8, 3.3 Hz, 1H), 3.72 (s, 3H), 3.66 (d, J=1.8 Hz, 2H), 2.74-2.55 (m, 2H), 2.08 (br. s., 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.35 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:7])([F:6])[CH:3]1[CH2:5][O:4]1.[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][NH2:17])=[CH:12][CH:11]=1>C(O)(C)C>[F:1][C:2]([F:7])([F:6])[CH:3]([OH:4])[CH2:5][NH:17][CH2:16][C:13]1[CH:14]=[CH:15][C:10]([O:9][CH3:8])=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC(C1OC1)(F)F
Name
Quantity
7.35 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CN
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was capped
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (80 g REDISEP® column
WASH
Type
WASH
Details
eluting with a gradient from 0-60% EtOAc in hexanes)
CONCENTRATION
Type
CONCENTRATION
Details
The required fractions were concentrated
CUSTOM
Type
CUSTOM
Details
to obtain Intermediate A125A (3.1 g, 70.6% yield) as a white solid

Outcomes

Product
Name
Type
Smiles
FC(C(CNCC1=CC=C(C=C1)OC)O)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.